(4-Fluoro-2-methoxy-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the phenyl ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxy-3-methylphenyl)methanol typically involves the reaction of 4-fluoro-2-methoxy-3-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the corresponding aldehyde to the alcohol. This approach is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 4-Fluoro-2-methoxy-3-methylbenzaldehyde or 4-Fluoro-2-methoxy-3-methylbenzoic acid.
Reduction: 4-Fluoro-2-methoxy-3-methylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-methoxy-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3-methylphenyl)methanol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
(4-Fluoro-3-methylphenyl)methanol: Lacks the methoxy group, influencing its solubility and chemical properties.
(4-Fluoro-2-methoxyphenyl)methanol: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
(4-Fluoro-2-methoxy-3-methylphenyl)methanol is unique due to the specific combination of substituents on the phenyl ring. The presence of the fluorine atom, methoxy group, and methyl group provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(4-fluoro-2-methoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
SHJHSBXIOCKCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.